

Benchmarking ATPase-IN-3: A Comparative Analysis Against Established ATPase Inhibitors

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Compound of Interest		
Compound Name:	ATPase-IN-3	
Cat. No.:	B12001893	Get Quote

In the landscape of ATPase inhibition, a novel contender, **ATPase-IN-3**, has emerged from recent research, showing potential as a modulator of critical ion pumps. This guide provides a comprehensive performance comparison of **ATPase-IN-3** against well-established inhibitors of the gastric H+/K+-ATPase and the ubiquitous Na+/K+-ATPase, key players in gastric acid secretion and cellular ion homeostasis, respectively. While direct experimental potency data for **ATPase-IN-3** is not yet publicly available, this analysis leverages in silico docking scores from its initial study alongside a wealth of published experimental data for standard inhibitors to offer a preliminary but insightful benchmark for researchers, scientists, and drug development professionals.

Unveiling the Target: H+/K+-ATPase and Na+/K+-ATPase

Initial investigations involving **ATPase-IN-3**, identified as compound 6 in a study by Ameen R.Q. and colleagues, suggest its inhibitory activity is directed towards P-type ATPases, specifically the H+/K+-ATPase and Na+/K+-ATPase.[1][2] These enzymes are vital transmembrane proteins that utilize the energy from ATP hydrolysis to transport ions against their concentration gradients. The H+/K+-ATPase, or proton pump, is the primary driver of gastric acid secretion in the stomach, making it a key target for drugs treating acid-reflux and ulcers. The Na+/K+-ATPase is essential for maintaining the electrochemical gradients in virtually all animal cells, crucial for nerve impulses, muscle contraction, and nutrient transport.



Performance Snapshot: A Tale of Docking Scores and IC50 Values

Due to the novelty of **ATPase-IN-3**, direct comparative experimental data such as IC50 values are not yet available in published literature. However, the initial study on this compound provides valuable in silico docking data, which predicts the binding affinity of a ligand to a protein. To offer a comparative perspective, this guide presents the docking scores for compounds structurally related to **ATPase-IN-3** alongside experimentally determined IC50 values for established inhibitors of H+/K+-ATPase and Na+/K+-ATPase.

It is crucial to note that while docking scores provide a valuable estimation of binding affinity, they are predictive and not a direct measure of inhibitory activity.

Comparative Data: H+/K+-ATPase Inhibitors

Compound	Target	Performance Metric	Value	Reference
Compound 7 (related to ATPase-IN-3)	Human H+/K+- ATPase α protein	Docking Score (kcal/mol)	-10.7	[1]
Compound 8 (related to ATPase-IN-3)	Human H+/K+- ATPase α protein	Docking Score (kcal/mol)	-8.7	[1]
Omeprazole	H+/K+-ATPase	IC50	6.0 μΜ	[3]
Esomeprazole	H+/K+-ATPase	IC50	Not specified in search results	
Soraprazan	H,K-ATPase	IC50	0.1 μΜ	[4]
CS-526	H,K-ATPase	IC50	61 nM	[4]

Comparative Data: Na+/K+-ATPase Inhibitors



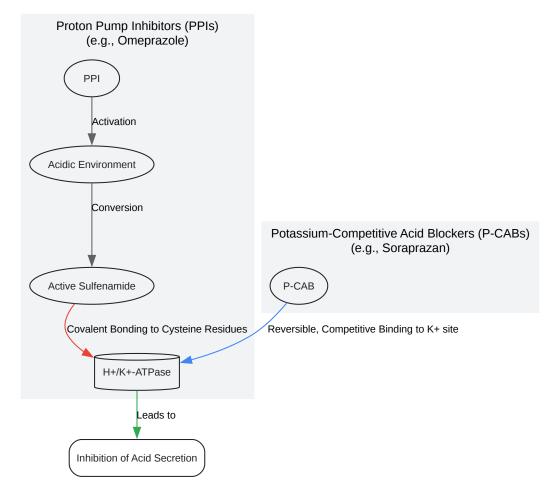
Compound	Target	Performance Metric	Value	Reference
Compound 7 (related to ATPase-IN-3)	Na+/K+-ATPase	Docking Score (kcal/mol)	-10.4	[1]
Compound 8 (related to ATPase-IN-3)	Na+/K+-ATPase	Docking Score (kcal/mol)	-8.0	[1]
Ouabain	Na+/K+-ATPase	IC50	Not specified in search results	
Digoxin	Na+/K+-ATPase	IC50	Not specified in search results	_

Delving into the Mechanisms: How These Inhibitors Work

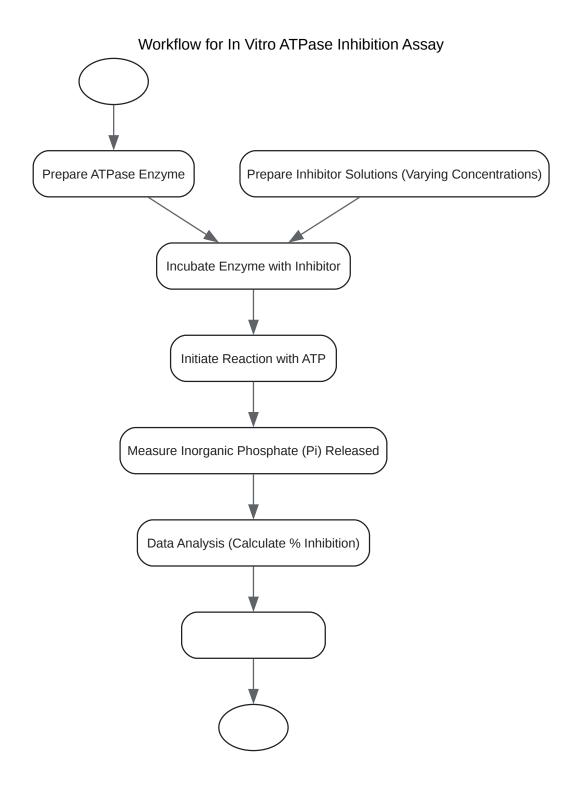
The established inhibitors of H+/K+-ATPase and Na+/K+-ATPase employ distinct mechanisms to block the function of these ion pumps. Understanding these can provide context for the potential mechanism of novel inhibitors like **ATPase-IN-3**.



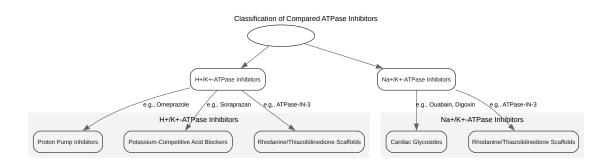
Mechanism of H+/K+-ATPase Inhibition











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